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molecular formula C9H13ClO2 B3428345 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran CAS No. 67727-01-9

2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran

Cat. No. B3428345
M. Wt: 188.65 g/mol
InChI Key: ISIPNGZFZUMSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05237101

Procedure details

THPO-CH2C≡CH was treated with 1.1 equivalents of n-BuLi in THF at -78° C. for 0.5 hours and then 1.4 equivalents of paraformaldehyde ((CH2O)n) Over the course of 12 hours, the reaction was allowed to rise to 25° C. and a product isolated in 84% yield. This product was then treated with 1.6 equivalents of P(oct)3 in CCl4 at 25° C. for six hours, yielding THPO-CH2C≡CCH2Cl in 85% yield. This compound was then treated with 1.0 equivalents NA2S.9H2O in EtOH:H2O (10:1) at 25° C. for 12 hours. The product, which was isolated in 47% yield, was then treated with acetic acid (AcOH):H2O:THF (7:3:10) at 25° C. for 12 hours. The resulting product, which was isolated in 64% yield, was then treated with 3.0 equivalents of mCPBA in methylene chloride for 2 hours yielding a compound having structure (2) (R3 =R5 =H, R2 =R4 =CH2OH) in 40% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
P(oct)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]#[CH:10])[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1.[Li]CCCC.C=O.[C:18](Cl)(Cl)(Cl)[Cl:19]>C1COCC1>[O:1]([CH2:8][C:9]#[C:10][CH2:18][Cl:19])[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1OCCCC1)CC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
P(oct)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Over the course of 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to rise to 25° C.
CUSTOM
Type
CUSTOM
Details
a product isolated in 84% yield

Outcomes

Product
Name
Type
product
Smiles
O(C1OCCCC1)CC#CCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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